molecular formula C9H6Cl3F3N2S2 B11064483 2,3,6-Trichloro-5-(trifluoromethyl)pyridin-4-yl dimethylcarbamodithioate

2,3,6-Trichloro-5-(trifluoromethyl)pyridin-4-yl dimethylcarbamodithioate

Cat. No.: B11064483
M. Wt: 369.6 g/mol
InChI Key: IIXPDRSGYKLCMX-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups. This compound is notable for its trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation, a process that introduces the trifluoromethyl group into the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and functionalization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and reagents is crucial in optimizing the reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form strong bonds with these targets, thereby modulating their activity. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trichloro-4-{[(dimethylamino)carbothioyl]sulfanyl}-5-(trifluoromethyl)pyridine is unique due to its combination of halogen atoms, trifluoromethyl group, and functionalized pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H6Cl3F3N2S2

Molecular Weight

369.6 g/mol

IUPAC Name

[2,3,6-trichloro-5-(trifluoromethyl)pyridin-4-yl] N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H6Cl3F3N2S2/c1-17(2)8(18)19-5-3(9(13,14)15)6(11)16-7(12)4(5)10/h1-2H3

InChI Key

IIXPDRSGYKLCMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F

Origin of Product

United States

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